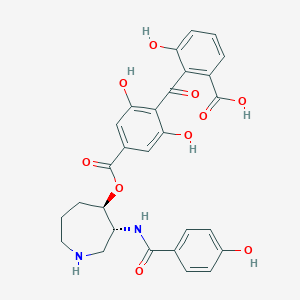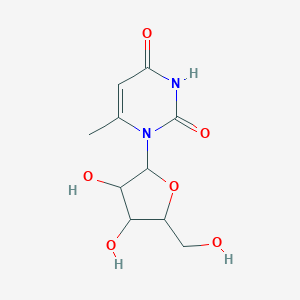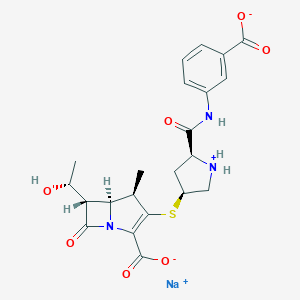
二环己基碳酸酯
描述
Synthesis Analysis
Dicyclohexyl carbonate can be synthesized through the reaction of aliphatic alcohols with carbon dioxide, promoted by dicyclohexylcarbodiimide (DCC) under mild conditions. This method offers a quantitative yield of the target compound, showcasing high selectivity towards carbonates at slightly elevated temperatures. The synthesis process is versatile, applicable to various aliphatic alcohols, including methanol, ethanol, and allyl alcohol, and enables the formation of both dialkyl and mixed aliphatic-aromatic carbonates under selected conditions (Aresta et al., 2005).
Molecular Structure Analysis
The molecular structure of dicyclohexyl carbonate, featuring carbonate functional groups bonded to cyclohexyl rings, plays a crucial role in its reactivity and the types of reactions it can participate in. Its structure allows for the facile formation of organic carbonates, making it a valuable reagent in organic synthesis and materials science.
Chemical Reactions and Properties
Dicyclohexyl carbonate is involved in the synthesis of cyclic carbonates from diols and CO2, catalyzed by carbenes, under atmospheric pressure. This reaction is notable for its challenge and the limited availability of efficient catalysts, highlighting the compound's significance in advancing carbonate synthesis methods (Bobbink et al., 2016).
Physical Properties Analysis
The physical properties of polymers derived from dicyclohexyl carbonate, such as poly(alkylene carbonate)s synthesized via the carbonate interchange reaction, demonstrate unique characteristics like glass transition temperatures below room temperature and melting points in the range of 50-60°C for alicyclic diols. These properties indicate the potential of dicyclohexyl carbonate in creating materials with desirable thermal behaviors (Pokharkar & Sivaram, 1995).
Chemical Properties Analysis
The chemical properties of dicyclohexyl carbonate, particularly its reactivity in the formation of cyclic carbonates and polyurethanes, underscore its importance in polymer chemistry. For instance, its role in the synthesis of non-isocyanate polyurethane coatings from cyclic carbonate-functionalized polysiloxanes showcases its utility in creating advanced materials with specific mechanical and thermal properties (Guifeng et al., 2017).
科学研究应用
由醇和二氧化碳形成有机碳酸酯:二环己基碳二亚胺在温和条件下促进醇和二氧化碳形成有机碳酸酯。这为合成二烯丙基碳酸酯和混合脂肪族-芳香族碳酸酯提供了一条便利的途径 (Aresta et al., 2005)。
二氧化碳和环己烯氧化物的共聚:人们已经研究了锌催化剂,用于将二氧化碳和环己烯氧化物共聚以生产聚碳酸己烯酯。该工艺利用了碳酸酯在催化剂系统中的作用 (Kember et al., 2009)。
锌催化共聚中的链转移:在使用锌催化剂合成聚碳酸己烯酯的过程中,观察到了意外的副反应和链转移,这些反应受水或醇的存在影响 (van Meerendonk et al., 2005)。
电化学和光物理性质:二环己基-1,7-二溴苝-3,4:9,10-四羧二亚胺与醇反应时,会生成具有可调电化学和光物理性质的化合物 (Zhao et al., 2007)。
聚(亚烷基碳酸酯)的合成:脂肪族二醇与碳酸二甲酯(包括二环己基碳酸酯)的碳酸酯交换反应可以合成聚(亚烷基碳酸酯) (Pokharkar & Sivaram, 1995)。
非异氰酸酯聚氨酯:二环己基碳酸酯可以通过催化固定二氧化碳来促进非异氰酸酯聚氨酯的合成,为聚氨酯合成提供了一种更绿色的方法 (Blattmann et al., 2014)。
蛋白质合成中的接触性皮炎:用于蛋白质合成的二环己基碳二亚胺已被确定为一种强效过敏原,会导致研究和开发化学家的接触性皮炎 (Hoffman & Adams, 1989)。
二氰二胺-甲醛聚合物作为催化剂:与二环己基碳酸酯相关的二氰二胺-甲醛聚合物已被用作将二氧化碳转化为有机碳酸酯的高效催化剂 (Meng et al., 2014)。
安全和危害
Dicyclohexyl carbonate should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
作用机制
Target of Action
Dicyclohexyl carbonate, also known as N,N’-Dicyclohexylcarbodiimide (DCC), is primarily used as a coupling agent in the synthesis of peptides . Its primary targets are amino acids, specifically their carboxyl and amino groups .
Mode of Action
DCC acts as a dehydrating agent, facilitating the formation of amide bonds between amino acids during peptide synthesis . It does this by reacting with the carboxyl group of one amino acid and the amino group of another, leading to the formation of a peptide bond and the release of dicyclohexylurea (DCU) as a byproduct .
Biochemical Pathways
The primary biochemical pathway affected by DCC is peptide synthesis. In this process, DCC facilitates the formation of peptide bonds, which are the links between individual amino acids in a peptide or protein . The byproduct of this reaction, DCU, is insoluble in most organic solvents, making it easy to remove from the reaction mixture .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of DCC is limited. It is known that dcc is highly soluble in organic solvents such as dichloromethane, tetrahydrofuran, acetonitrile, and dimethylformamide, but insoluble in water . This suggests that its bioavailability may be influenced by these properties.
Result of Action
The primary result of DCC’s action is the formation of peptide bonds, leading to the synthesis of peptides or proteins . This is crucial in biological systems, as proteins perform a vast array of functions, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Action Environment
DCC is sensitive to moisture and needs to be handled under anhydrous conditions . It is typically used in dry or anhydrous environments due to its sensitivity to moisture . Environmental factors such as temperature and pH could potentially influence the efficacy and stability of DCC, but specific details would depend on the exact conditions of the reaction it’s being used in.
属性
IUPAC Name |
dicyclohexyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c14-13(15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIBPWZEZWVDQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196099 | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl carbonate | |
CAS RN |
4427-97-8 | |
| Record name | Dicyclohexyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4427-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004427978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, dicyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(2R,3R,4S,5R)-5-[[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxylate](/img/structure/B57095.png)

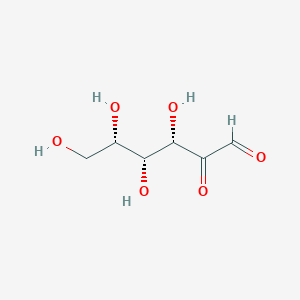

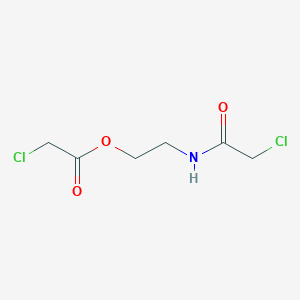

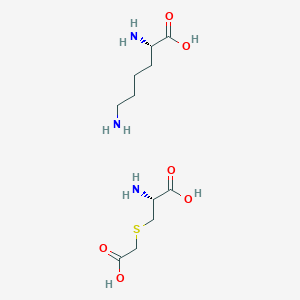
![2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid](/img/structure/B57112.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmethanamine](/img/structure/B57116.png)
